molecular formula C21H24FN5O4 B2967271 N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 898451-84-8

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2967271
CAS No.: 898451-84-8
M. Wt: 429.452
InChI Key: CFFVOHGZWLUNNQ-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

  • Physical State : 4F-iBF typically exists as an oil .

Scientific Research Applications

Antimicrobial Activities

Compounds with structural features similar to N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide have been synthesized and evaluated for their antimicrobial activities. For example, derivatives containing the fluorophenyl and nitrophenyl groups have shown high activity against Mycobacterium smegmatis, indicating potential use in developing antimicrobial agents (Yolal et al., 2012).

Optical Storage and Photoinduced Birefringence

Azo polymers incorporating nitrophenyl groups have been studied for reversible optical storage, exhibiting photoinduced birefringence. This suggests that compounds with nitrophenyl moieties might find applications in the development of optical storage materials with high photoinduced birefringence efficiency (Meng et al., 1996).

Radiotracer Development for PET

Compounds structurally related to the target molecule, especially those incorporating fluorophenyl and piperazine units, have been explored as PET radiotracers. These compounds are useful in studying various biological targets, indicating the potential application of the specified compound in developing new radiotracers for imaging studies (Katoch-Rouse & Horti, 2003).

Synthesis of Di- and Mono-Oxalamides

Research into the synthesis of oxalamide derivatives, including structures similar to the target compound, provides methodologies for creating a wide range of oxalamide-based compounds. These methodologies could be applied to synthesize new compounds with potential applications in medicinal chemistry and material science (Mamedov et al., 2016).

Sigma Ligand Development

Compounds with phenylpiperazine structures have been investigated for their high affinity to sigma receptors. This suggests potential applications in developing therapeutic agents targeting the sigma receptors for treating various neurological and psychiatric disorders (Perregaard et al., 1995).

Safety and Hazards

  • Toxicity : Assessing the toxicity profile is crucial. The risk assessment conducted by the EMCDDA highlighted safety concerns related to 4F-iBF .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O4/c1-25-10-12-26(13-11-25)19(15-6-8-16(22)9-7-15)14-23-20(28)21(29)24-17-4-2-3-5-18(17)27(30)31/h2-9,19H,10-14H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFVOHGZWLUNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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